![molecular formula C18H12N2O4 B2786574 2-(7-methoxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one CAS No. 78079-20-6](/img/structure/B2786574.png)
2-(7-methoxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one
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Overview
Description
The compound “2-(7-methoxy-2-oxo-2H-chromen-3-yl)acetic acid” is related to the one you’re asking about . This compound has a molecular formula of C12H10O5 and a molecular weight of 234.20500 .
Molecular Structure Analysis
The crystal structure of a related compound, “ethyl 2,2-difluoro-2-(7-methoxy-2-oxo-2H-chromen-3-yl)acetate”, has been studied . It has a monoclinic crystal structure with a space group of P21/n .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(7-methoxy-2-oxo-2H-chromen-3-yl)acetic acid” include a molecular formula of C12H10O5, a molecular weight of 234.20500, and a LogP of 1.42870 .
Scientific Research Applications
Cardiopreventive Capacity
This compound has been studied for its cardiopreventive effects . The research showed that it has the potential to prevent myocardial infarction induced by isoproterenol (ISO). The study revealed a significant decrease in cardiac dysfunction markers, restored normal ECG pattern, as well as improving lipids parameters .
Modulation of Biochemical Parameters
The compound has been found to moderate biochemical parameters . It was observed to reduce the levels of plasma cardiac troponin T, creatine kinase-MB, total cholesterol, triglycerides, low-density lipoprotein-cholesterol, lactate dehydrogenase, aspartate transaminase, and malondialdehyde .
Antioxidant Activity
The compound has been found to have antioxidant properties . It was observed to increase the activities of superoxide dismutase and glutathione peroxidase .
Potential in Treating Myocardial Necrosis
The compound has been found to have potential in treating myocardial necrosis . It was observed to reduce the induction of myocardial necrosis .
Bioisostere of Oxygen Atom and Carbonyl Groups
The difluoromethylene (CF2) group in the compound is considered a bioisostere of oxygen atom and carbonyl groups . This property can modulate the pKa value of neighboring functional groups such as amines .
Potential High Biological Activity
The compound, namely ethyl 2,2-difluoro-2-(7-methoxy-2-oxo-2H-chromen-3-yl) acetate, may show high biological activity . This is due to the presence of the difluoromethylene (CF2) group .
Mechanism of Action
Target of Action
Coumarin derivatives, which this compound is a part of, have been known to exhibit significant biological activities .
Mode of Action
It is suggested that coumarin derivatives can suppress migration, invasion, and induce significant apoptosis .
Biochemical Pathways
The compound is suggested to induce mitochondria-dependent apoptosis via the PI3K/AKT-mediated Bcl-2 signaling pathway . This pathway plays a crucial role in regulating cell survival and death. By inhibiting this pathway, the compound can promote cell apoptosis, particularly in cancer cells .
Pharmacokinetics
The compound’s potential high biological activity is suggested .
Result of Action
The compound has been shown to inhibit cell proliferation, migration, invasion, and promote cell apoptosis . These effects are particularly pronounced in cancer cells, making the compound a potential candidate for anticancer therapy .
properties
IUPAC Name |
2-(7-methoxy-2-oxochromen-3-yl)-4aH-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4/c1-23-11-7-6-10-8-13(18(22)24-15(10)9-11)16-19-14-5-3-2-4-12(14)17(21)20-16/h2-9,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQQLULSSFHJBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=O)C4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-methoxy-2-oxo-2H-chromen-3-yl)-3,4-dihydroquinazolin-4-one |
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